molecular formula C20H26N4O2 B5294634 5-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}quinoxaline

5-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}quinoxaline

Cat. No. B5294634
M. Wt: 354.4 g/mol
InChI Key: JRKLNOZOBWTPHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}quinoxaline is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. It is a quinoxaline derivative that has shown promising results in various studies regarding its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of 5-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}quinoxaline involves its ability to interact with various cellular targets. It has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. It also inhibits the activity of protein kinase C, which is involved in cell signaling and proliferation. Additionally, it has been shown to inhibit the activity of histone deacetylases, which are involved in gene expression regulation.
Biochemical and Physiological Effects:
5-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}quinoxaline has various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in various diseases. It also has neuroprotective effects by reducing neuronal damage and promoting neuronal survival. Additionally, it has been shown to inhibit angiogenesis, which is involved in cancer growth and metastasis.

Advantages and Limitations for Lab Experiments

The advantages of using 5-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}quinoxaline in lab experiments include its ability to interact with various cellular targets and its potential use as a therapeutic agent in various diseases. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for the use of 5-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}quinoxaline in scientific research. These include its use in combination therapy with other drugs, its use in drug delivery systems, and its potential use as a diagnostic tool for various diseases. Additionally, further studies are needed to investigate its potential toxicity and to optimize its synthesis method for better yields.

Synthesis Methods

The synthesis of 5-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}quinoxaline involves the reaction of 2-chloro-7-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline with 1,2-diaminobenzene in the presence of a palladium catalyst. This reaction results in the formation of the desired compound with a yield of approximately 60%.

Scientific Research Applications

5-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}quinoxaline has been extensively studied for its potential use as a therapeutic agent in various diseases. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In cancer treatment, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's and Parkinson's disease, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

[9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decan-2-yl]-quinoxalin-5-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-26-13-12-23-10-3-6-20(14-23)7-11-24(15-20)19(25)16-4-2-5-17-18(16)22-9-8-21-17/h2,4-5,8-9H,3,6-7,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKLNOZOBWTPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2(C1)CCN(C2)C(=O)C3=C4C(=CC=C3)N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[7-(2-Methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}quinoxaline

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